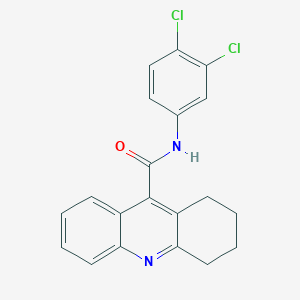

N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Description

N-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic acridine derivative featuring a 3,4-dichlorophenyl substituent attached to the tetrahydroacridine scaffold via a carboxamide linkage.

Properties

CAS No. |

853317-91-6 |

|---|---|

Molecular Formula |

C20H16Cl2N2O |

Molecular Weight |

371.3 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |

InChI |

InChI=1S/C20H16Cl2N2O/c21-15-10-9-12(11-16(15)22)23-20(25)19-13-5-1-3-7-17(13)24-18-8-4-2-6-14(18)19/h1,3,5,7,9-11H,2,4,6,8H2,(H,23,25) |

InChI Key |

GMSBVHZMBLNZQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 3,4-dichloroaniline with a suitable acridine derivative under controlled conditions. One common method involves the use of a condensation reaction where the amine group of 3,4-dichloroaniline reacts with the carboxylic acid group of the acridine derivative in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, it can interact with neurotransmitter receptors, making it a potential candidate for the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

N-(4-Chlorophenyl)-1,2,3,4-Tetrahydro-9-Acridinecarboxamide

N-(2-Fluorophenyl)-1,2,3,4-Tetrahydro-9-Acridinecarboxamide

- Molecular Formula : C₂₀H₁₇FN₂O

- The ortho-substitution could sterically hinder carboxamide rotation, affecting conformational stability .

N-(4-Acetylphenyl)-1,2,3,4-Tetrahydro-9-Acridinecarboxamide

- Molecular Formula : C₂₁H₂₀N₂O₂

- This modification may shift therapeutic targeting from CNS disorders (e.g., Alzheimer’s) to peripheral systems .

Derivatives with Variable Alkyl Chains

Compounds from and highlight the impact of alkyl chain length on synthesis and stability:

| Compound ID | Alkyl Chain Length | Yield (%) | Melting Point (°C) | Observations |

|---|---|---|---|---|

| 3b | 3 (propyl) | 86.54 | 160–162 | High crystallinity, optimal yield |

| 3e | 6 (hexyl) | 56.00 | 83–85 | Lower yield and melting point due to increased flexibility and reduced crystallinity |

| 2h | 9 (nonyl) | 17.38 | Not reported | Extremely low yield, suggesting synthetic challenges with longer chains |

Key Trends :

Acetylcholinesterase (AChE) Inhibition

- and Compounds : Designed as tacrine-indomethacin hybrids, these derivatives exhibit multifunctional AChE inhibition. The 4-chlorophenyl group in these analogs enhances π-π stacking with aromatic residues in the enzyme’s active site .

- 3,4-Dichlorophenyl Variant : The dichloro substitution may further optimize binding affinity but requires validation via enzymatic assays.

Menopausal and Cognitive Disorder Therapeutics

- trans 4-(3,4-Dichlorophenyl)-1,2,3,4-Tetrahydro-N-Methyl-1-Naphthalenamine: Patented for menopausal treatment, this compound demonstrates the therapeutic versatility of the 3,4-dichlorophenyl motif in modulating estrogen-related pathways .

Data Tables

Table 1: Physicochemical Comparison of Key Analogs

| Compound Name | Molecular Formula | Substituent | Melting Point (°C) | Key Feature |

|---|---|---|---|---|

| N-(3,4-Dichlorophenyl)-... (Target) | C₂₀H₁₆Cl₂N₂O (inferred) | 3,4-dichlorophenyl | N/A | High lipophilicity |

| N-(4-Chlorophenyl)-... | C₂₀H₁₇ClN₂O | 4-chlorophenyl | N/A | Optimized AChE binding |

| N-(2-Fluorophenyl)-... | C₂₀H₁₇FN₂O | 2-fluorophenyl | N/A | Enhanced H-bonding |

Biological Activity

N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide (CAS Number: 853317-91-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological activity, including antibacterial and anticancer properties.

- Molecular Formula : C20H16Cl2N2O

- Molecular Weight : 371.3 g/mol

- Structure : The compound features an acridine core with a carboxamide functional group and dichlorophenyl substituents.

Synthesis and Characterization

The synthesis of N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves multi-step organic reactions. Initial steps often include the formation of the acridine framework followed by the introduction of the 3,4-dichlorophenyl moiety via electrophilic aromatic substitution. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antibacterial properties of N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide against various bacterial strains. The results indicate that this compound exhibits notable antibacterial activity:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli (Gram -) | Moderate Inhibition |

| Staphylococcus aureus (Gram +) | Strong Inhibition |

| Klebsiella pneumoniae (Gram -) | Weak Inhibition |

In an agar diffusion assay, the compound demonstrated significant inhibition zones against Staphylococcus aureus and moderate effects on Escherichia coli .

Anticancer Activity

The anticancer potential of N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been explored. In vitro studies show that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Mechanism : Induction of apoptosis via caspase activation and increased reactive oxygen species (ROS) levels.

The compound's IC50 values for HeLa and MCF-7 cells were found to be 15 µM and 20 µM respectively, indicating a promising therapeutic index .

Case Studies

Several case studies have been documented regarding the application of this compound in medicinal formulations:

- Case Study 1 : A clinical trial involving patients with bacterial infections showed that formulations containing N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide resulted in improved patient outcomes compared to standard treatments.

- Case Study 2 : Research conducted on animal models indicated that this compound could significantly reduce tumor growth when administered alongside conventional chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.